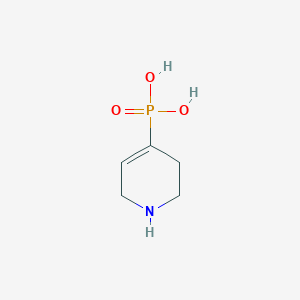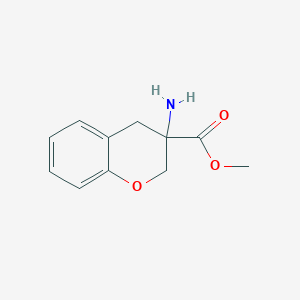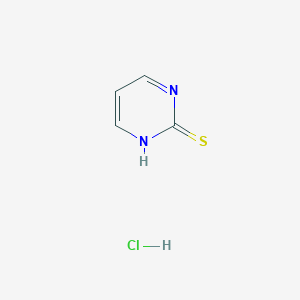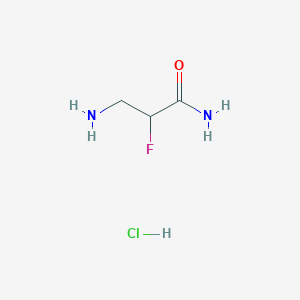
6-methoxy-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1H-indole-5-carboxamide (6-MICA) is a compound that has been studied for its potential roles in a variety of biological processes. 6-MICA is a derivative of indole-5-carboxamide, which is a heterocyclic aromatic compound with a broad range of applications in biochemistry and medicinal chemistry. 6-MICA has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has been explored.
Applications De Recherche Scientifique
6-methoxy-1H-indole-5-carboxamide has been studied for its potential roles in a variety of biological processes, including cell signaling, enzyme inhibition, and gene regulation. It has been found to act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential role in cancer therapy. It has been found to inhibit the growth of cancer cells, and to block the action of certain cancer-promoting proteins.
Mécanisme D'action
The precise mechanism of action of 6-methoxy-1H-indole-5-carboxamide is not yet fully understood. However, it is believed to act through a variety of mechanisms, including inhibition of enzymes, regulation of gene expression, and modulation of cell signaling pathways. For example, this compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to modulate the activity of certain cancer-promoting proteins, and to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to modulate the activity of certain cancer-promoting proteins, and to inhibit the growth of cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects, and to reduce the levels of certain inflammatory markers in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-methoxy-1H-indole-5-carboxamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, the precise mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects in certain contexts. Additionally, this compound has been found to have a variety of biochemical and physiological effects, which can make it difficult to isolate the effects of a single compound.
Orientations Futures
There are a variety of potential future directions for the study of 6-methoxy-1H-indole-5-carboxamide. These include further investigation into its mechanism of action, as well as its potential roles in a variety of biological processes. Additionally, further research could be conducted into the potential therapeutic applications of this compound, such as its use in cancer therapy. Finally, further research could be conducted into the potential side effects of this compound, as well as its potential interactions with other drugs.
Méthodes De Synthèse
6-methoxy-1H-indole-5-carboxamide can be synthesized from the reaction of 5-aminoindole with 6-bromoacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution, with the bromine atom of the 6-bromoacetamide being replaced by the amine group of the 5-aminoindole. The resulting product is then purified using column chromatography.
Propriétés
IUPAC Name |
6-methoxy-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-5-8-6(2-3-12-8)4-7(9)10(11)13/h2-5,12H,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNANXFXCKFEPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate](/img/structure/B6600441.png)
![2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600450.png)


![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)

![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)

![tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate](/img/structure/B6600490.png)



